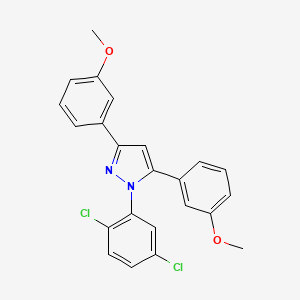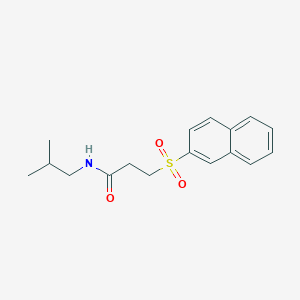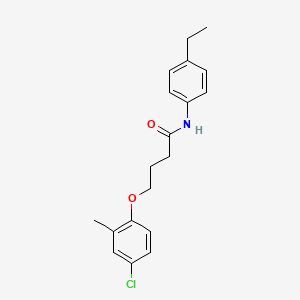![molecular formula C30H30N4O2S2 B10935128 N,N'-bis(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)benzene-1,4-dicarboxamide](/img/structure/B10935128.png)
N,N'-bis(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)benzene-1,4-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-bis(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)benzene-1,4-dicarboxamide: is a complex organic compound featuring a benzene core substituted with two cyano-hexahydrocyclooctathiophene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)benzene-1,4-dicarboxamide typically involves multi-step organic reactions. One common method includes:
Formation of Hexahydrocyclooctathiophene Derivative: Starting with cyclooctene, the thiophene ring is introduced through a series of reactions involving sulfur and other reagents.
Cyano Group Introduction: The cyano group is introduced via cyanoacetylation, where cyanoacetic acid or its derivatives react with the thiophene compound under basic conditions.
Amide Formation: The final step involves the reaction of the cyano-hexahydrocyclooctathiophene derivative with terephthaloyl chloride in the presence of a base to form the desired dicarboxamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the cyano groups, converting them to amines or other functional groups.
Substitution: The benzene ring and thiophene moieties can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzene and thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, N,N’-bis(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)benzene-1,4-dicarboxamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel heterocyclic compounds with potential biological activity .
Biology and Medicine
This compound’s derivatives have shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. The cyano and thiophene groups are known to enhance biological activity, making these derivatives potential candidates for drug development .
Industry
In materials science, this compound can be used in the development of advanced polymers and materials with specific electronic or optical properties. Its stability and functional groups make it suitable for incorporation into various industrial applications.
Wirkmechanismus
The mechanism by which N,N’-bis(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)benzene-1,4-dicarboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano groups can participate in hydrogen bonding and other interactions, while the thiophene rings can engage in π-π stacking and other non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-bis(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzene-1,4-dicarboxamide
- N,N’-bis(3-cyano-4,5,6,7-tetrahydrocycloocta[b]thiophen-2-yl)benzene-1,4-dicarboxamide
Uniqueness
N,N’-bis(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)benzene-1,4-dicarboxamide is unique due to its hexahydrocyclooctathiophene rings, which provide greater flexibility and potential for diverse chemical reactions compared to similar compounds with fewer hydrogenated rings
Eigenschaften
Molekularformel |
C30H30N4O2S2 |
|---|---|
Molekulargewicht |
542.7 g/mol |
IUPAC-Name |
1-N,4-N-bis(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C30H30N4O2S2/c31-17-23-21-9-5-1-3-7-11-25(21)37-29(23)33-27(35)19-13-15-20(16-14-19)28(36)34-30-24(18-32)22-10-6-2-4-8-12-26(22)38-30/h13-16H,1-12H2,(H,33,35)(H,34,36) |
InChI-Schlüssel |
CBMYQNSHLUMCSA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=C(C5=C(S4)CCCCCC5)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10935054.png)
![4-{[(5-bromothiophen-2-yl)sulfonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10935060.png)
![N-(5-bromopyridin-2-yl)-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10935061.png)
![4-{[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid](/img/structure/B10935065.png)


![N,N'-(methanediyldicyclohexane-4,1-diyl)bis[2-(3,4-dichlorophenyl)quinoline-4-carboxamide]](/img/structure/B10935093.png)

![N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10935111.png)

![N,N-diethyl-N'-[4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine](/img/structure/B10935120.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10935134.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-{1-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B10935137.png)
